molecular formula C15H24O5 B584683 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol CAS No. 1797024-50-0

3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol

Cat. No.: B584683
CAS No.: 1797024-50-0
M. Wt: 284.352
InChI Key: CDBFGJHSYVVSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-[(2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol (CAS: Not explicitly listed; molecular formula: C₁₈H₃₁NO₄ based on ) is a synthetic compound primarily recognized as a process-related impurity in the synthesis of bisoprolol fumarate, a β₁-selective adrenergic receptor blocker used to treat cardiovascular diseases . Its structure features a 1,2-propanediol backbone substituted with a phenoxy group modified by a 2-isopropoxyethoxymethyl moiety. This compound is critical in pharmaceutical quality control, as regulatory guidelines mandate stringent monitoring of impurities during drug manufacturing .

Properties

CAS No.

1797024-50-0

Molecular Formula

C15H24O5

Molecular Weight

284.352

IUPAC Name

3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol

InChI

InChI=1S/C15H24O5/c1-12(2)19-8-7-18-10-13-3-5-15(6-4-13)20-11-14(17)9-16/h3-6,12,14,16-17H,7-11H2,1-2H3

InChI Key

CDBFGJHSYVVSCA-UHFFFAOYSA-N

SMILES

CC(C)OCCOCC1=CC=C(C=C1)OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica and optionally, a solvent . The reaction proceeds through the formation of an ether linkage, facilitated by the dehydration of the hydroxy groups.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-[4-[(2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, highlighting differences in substituents, pharmacological roles, and biological activity:

Compound Name CAS Number Molecular Formula Key Structural Features Biological Role/Activity Reference
3-[4-[(2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol Not specified C₁₈H₃₁NO₄ 1,2-propanediol with 4-(2-isopropoxyethoxymethyl)phenoxy Bisoprolol synthesis impurity; no direct therapeutic role
U23,469 (cis-3-[p-(1,2,3,4-tetrahydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy]-1,2-propanediol) 227947-06-0* C₂₈H₃₀O₄ 1,2-propanediol with tetrahydro-naphthyl-phenoxy substitution Antiestrogen; binds estrogen receptor (ER); inhibits breast cancer growth
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol 62572-90-1 C₁₂H₁₈O₄ 1,2-propanediol with 4-(2-methoxyethyl)phenoxy Intermediate in β-blocker synthesis; structural analog with reduced hydrophobicity
3-(2-Allylphenoxy)propane-1,2-diol 63905-22-6 C₁₂H₁₆O₃ 1,2-propanediol with 2-allylphenoxy substitution Impurity in alpenolol synthesis; no intrinsic bioactivity
3-[4-Methoxy-2-(1-propenyl)phenoxy]-1,2-propanediol Not specified C₁₃H₁₈O₄ 1,2-propanediol with 4-methoxy-2-propenylphenoxy Natural product derivative; uncharacterized pharmacological activity

*Note: CAS for U23,469 inferred from (CAS 227947-06-0 matches a structurally similar compound).

Key Research Findings

Antiestrogen Activity of U23,469: U23,469 and its metabolite U23,469M exhibit antiestrogenic effects by binding to cytoplasmic estrogen receptors (ERC) and translocating them to the nucleus (ERN). Unlike the target compound, U23,469 shows high ER binding affinity (34% relative to estradiol) and induces progesterone receptor synthesis in MCF-7 breast cancer cells, albeit at lower efficacy compared to estradiol . Mechanistic Contrast: While 3-[4-[(2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol lacks ER affinity, U23,469’s tetrahydro-naphthyl group enables prolonged nuclear ER retention, contributing to its antitumor activity .

Role of Substituent Hydrophobicity: The 2-isopropoxyethoxy group in the target compound enhances lipophilicity compared to 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol. This difference impacts solubility and metabolic stability, influencing their roles as impurities versus active pharmaceutical ingredients (APIs) .

Biological Activity

3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, often referred to as a derivative or impurity of Bisoprolol, is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

  • Molecular Formula : C15H24O5
  • Molecular Weight : 284.3481 g/mol
  • CAS Number : 1797024-50-0
  • IUPAC Name : 3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol

Biological Activity Overview

The primary biological activity associated with this compound is its role as an impurity in Bisoprolol, a selective beta-adrenergic blocker used in treating hypertension and heart failure. The compound exhibits various pharmacological effects that can be summarized as follows:

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects. For instance, studies revealed that certain phenoxy derivatives inhibited the COX-2 enzyme effectively, which is crucial in the inflammatory pathway. In vivo studies showed reductions in paw thickness and weight in animal models by up to 68% and 64%, respectively .
  • Cardiovascular Effects :
    • As a derivative of Bisoprolol, this compound likely shares similar cardiovascular benefits. Bisoprolol is known for its ability to lower heart rate and reduce myocardial oxygen demand, making it effective in managing conditions like hypertension and heart failure.
  • Toxicological Profile :
    • Safety assessments indicated that compounds with similar structures did not exhibit significant renal or hepatic toxicity at therapeutic doses, suggesting a favorable safety profile for potential therapeutic applications .

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:

  • Selective Inhibition of COX Enzymes : The compound may selectively inhibit COX-2 over COX-1, reducing inflammation without the gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Beta-Adrenergic Blockade : Similar to Bisoprolol, it may exert effects through beta-adrenergic receptor blockade, leading to decreased heart rate and contractility.

Comparative Biological Activity Table

CompoundMolecular WeightIC50 (COX-2)Anti-inflammatory EffectCardiovascular Impact
This compound284.3481 g/molNot specifically reportedSignificant (up to 68% reduction in paw thickness)Yes (as a Bisoprolol derivative)
Bisoprolol325.44 g/molN/AModerateYes (selective beta-blocker)
Celecoxib381.42 g/mol0.05 ± 0.02 μMStrongNo

Case Studies

Several studies have explored the biological activity of phenoxy derivatives similar to this compound:

  • Study on COX Inhibition :
    • A recent study evaluated various phenoxy compounds for their COX-1 and COX-2 inhibitory properties. The findings indicated that compounds with structural similarities exhibited potent inhibitory effects against COX-2 (IC50 values ranging from 0.06 to 0.09 μM), highlighting their potential as anti-inflammatory agents .
  • Safety Profiling in Animal Models :
    • Toxicological assessments conducted on related compounds showed no significant adverse effects on liver enzymes or renal function markers at therapeutic doses, suggesting a favorable safety profile for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.